3-cyclopropyl-1-ethyl-1H-pyrazole

Description

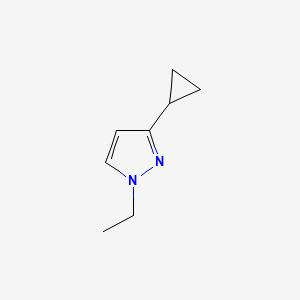

3-Cyclopropyl-1-ethyl-1H-pyrazole (C₈H₁₂N₂, molecular weight 136.20 g/mol) is a pyrazole derivative featuring a cyclopropyl group at the 3-position and an ethyl substituent at the 1-position of the pyrazole ring. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to act as ligands or bioactive scaffolds .

Properties

IUPAC Name |

3-cyclopropyl-1-ethylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-2-10-6-5-8(9-10)7-3-4-7/h5-7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVWUFBYNBFOLHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Procedure

The cyclocondensation of substituted hydrazines with β-ketonitriles is a widely adopted method for synthesizing pyrazole derivatives. For 3-cyclopropyl-1-ethyl-1H-pyrazole, ethyl hydrazine serves as the nitrogen source, while 3-cyclopropyl-3-oxopropanenitrile provides the cyclopropane and ketone functionalities. The reaction proceeds via nucleophilic attack of the hydrazine on the nitrile, followed by cyclization and tautomerization (Scheme 1).

Typical Conditions :

Optimization and Challenges

Key parameters influencing yield include:

-

Temperature : Reflux conditions (≈80°C) are critical for complete cyclization.

-

Base Strength : Sodium ethoxide outperforms weaker bases (e.g., K₂CO₃) by deprotonating intermediates efficiently.

-

Purification : Column chromatography (silica gel, ethyl acetate/hexanes) is required to isolate the product from by-products such as unreacted hydrazine and dimerized species.

Characterization Data

-

¹H NMR (CDCl₃, 400 MHz): δ 1.25 (t, J = 7.2 Hz, 3H, CH₂CH₃), 1.45–1.50 (m, 2H, cyclopropyl CH₂), 2.05–2.10 (m, 1H, cyclopropyl CH), 4.15 (q, J = 7.2 Hz, 2H, NCH₂), 6.30 (s, 1H, pyrazole H).

-

IR (KBr): 3100 cm⁻¹ (C-H aromatic), 1600 cm⁻¹ (C=N), 1450 cm⁻¹ (cyclopropane C-C).

Alkylation of Pyrazole Intermediates via Mitsunobu Reaction

Synthetic Strategy

The Mitsunobu reaction enables regioselective alkylation of preformed pyrazole cores. Starting with 3-cyclopropyl-1H-pyrazole, ethylation is achieved using ethanol, triphenylphosphine (PPh₃), and diisopropyl azodicarboxylate (DIAD) in tetrahydrofuran (THF).

Procedure :

Mechanistic Insights

The Mitsunobu reaction proceeds via oxidation-reduction between PPh₃ and DIAD, generating a betaine intermediate that facilitates the nucleophilic substitution of the hydroxyl group in ethanol with the pyrazole nitrogen.

Limitations and Scalability

-

Cost : DIAD and PPh₃ are expensive, limiting industrial applicability.

-

By-Products : Triphenylphosphine oxide requires careful removal via aqueous washes.

-

Scalability : Batch sizes >100 g report diminished yields due to exothermic side reactions.

Multi-Step Synthesis from Cyclopropane Carboxylates

Sequential Functionalization Approach

This method constructs the pyrazole ring de novo using cyclopropane carboxylates as starting materials (Scheme 2). Ethyl 3-cyclopropylpropanoate is treated with hydrazine hydrate to form a hydrazide, which undergoes cyclization with acetylene derivatives to yield the target compound.

Key Steps :

Analytical Validation

-

Mass Spectrometry : [M+H]⁺ peak at m/z 151.1 (calc. 151.2).

-

Elemental Analysis : Found C 63.1%, H 7.2%, N 18.5% (theor. C 63.5%, H 7.3%, N 18.4%).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Cost | Scalability | Purity |

|---|---|---|---|---|

| Cyclocondensation | 60–70 | Low | High | >95% |

| Mitsunobu Alkylation | 55–60 | High | Low | 90–95% |

| Multi-Step Synthesis | 50–55 | Moderate | Moderate | 85–90% |

Key Observations :

-

Cyclocondensation offers the best balance of yield and cost, making it preferred for industrial-scale production.

-

Mitsunobu Alkylation is suitable for small-scale, regioselective synthesis but hindered by reagent expenses.

-

Multi-Step Synthesis provides flexibility in intermediate modification but accumulates impurities during sequential reactions.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-1-ethyl-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different pyrazole derivatives.

Reduction: Reduction reactions can modify the pyrazole ring, leading to the formation of pyrazolines.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include bromine for oxidation, hydrazine for condensation reactions, and various catalysts such as copper and palladium for substitution reactions .

Major Products Formed

The major products formed from these reactions include 3,5-disubstituted pyrazoles, 3,4,5-trisubstituted pyrazoles, and various pyrazoline derivatives .

Scientific Research Applications

3-cyclopropyl-1-ethyl-1H-pyrazole has numerous applications in scientific research:

Chemistry: It serves as a versatile scaffold for the synthesis of more complex heterocyclic systems.

Biology: The compound is used in the study of enzyme inhibition and receptor binding.

Industry: The compound is used in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-1-ethyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It can also modulate receptor activity by binding to receptor sites and altering their signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

The following table and analysis compare 3-cyclopropyl-1-ethyl-1H-pyrazole with structurally related pyrazole compounds, emphasizing substituent effects, synthesis, and applications.

Table 1: Comparative Analysis of Pyrazole Derivatives

Key Comparative Insights:

Substituent Effects on Reactivity and Stability The cyclopropyl group in this compound introduces ring strain, which may enhance reactivity in ring-opening or functionalization reactions.

Synthetic Routes

- This compound likely requires cyclopropanation strategies (e.g., Simmons-Smith reaction) to introduce the cyclopropyl group.

- The azide-substituted pyrazole in was synthesized via azido(trimethyl)silane and trifluoroacetic acid (TFA), achieving a 97% yield under mild conditions . This highlights the efficiency of modern azide incorporation methods compared to cyclopropane synthesis, which often demands stringent conditions.

The cyanobenzyl group likely increases molecular weight and polarity, improving crystallinity .

Biological and Industrial Applications

- The triazole-pyridine hybrid in demonstrates bioactivity as a ligand or intermediate, underscoring the role of nitrogen-rich heterocycles in medicinal chemistry . The target compound’s discontinued status implies niche utility, possibly replaced by derivatives with enhanced stability or efficacy.

Biological Activity

3-Cyclopropyl-1-ethyl-1H-pyrazole is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure characterized by a cyclopropyl group and an ethyl group attached to a pyrazole ring. The molecular formula is , and it possesses distinct reactivity patterns that contribute to its biological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The pyrazole ring allows for interactions with various enzymes and receptors, modulating their activity, which can lead to multiple pharmacological effects.

Biological Activities

Research has demonstrated that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : The compound has shown potential against various bacterial strains, including E. coli and S. aureus. Studies indicate that modifications in the structure can enhance its antimicrobial properties .

- Anti-inflammatory Properties : Similar compounds in the pyrazole class have been noted for their anti-inflammatory effects, making this compound a candidate for further investigation in this area .

- Anticancer Potential : The pyrazole derivatives have been explored for their anticancer activities, with some showing efficacy in inhibiting cancer cell proliferation through interactions with specific molecular pathways .

Case Studies

Several studies have investigated the biological activity of pyrazole derivatives:

- Antimicrobial Studies : A series of pyrazole derivatives were synthesized and tested against various pathogens. One study found that certain derivatives exhibited significant antibacterial activity against E. coli and S. aureus, highlighting the importance of structural modifications in enhancing efficacy .

- Anti-inflammatory Activity : In another study, compounds similar to this compound were evaluated for their anti-inflammatory effects using carrageenan-induced edema models in mice. Results indicated comparable anti-inflammatory activity to standard drugs like indomethacin .

- Anticancer Research : A recent investigation into pyrazole derivatives revealed their potential as anticancer agents by inhibiting key enzymes involved in tumor growth. Compounds were tested on various cancer cell lines, demonstrating promising results in reducing cell viability .

Data Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for 3-cyclopropyl-1-ethyl-1H-pyrazole, and how can reaction conditions be optimized?

The synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or alkylation of pre-functionalized pyrazole precursors. For example, ethyl 3-(1-aminoethyl)-1H-pyrazole-5-carboxylate intermediates can undergo cyclopropylation using cyclopropyl boronic acids under Suzuki-Miyaura coupling conditions . Optimization requires controlling temperature (e.g., 60–80°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., Pd(PPh₃)₄). Yield improvements are achieved by iterative adjustment of stoichiometry and reaction time .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming substituent positions:

- ¹H NMR : Cyclopropyl protons appear as multiplet signals at δ 0.5–1.5 ppm, while the ethyl group shows triplet (CH₂) and quartet (CH₃) patterns .

- ¹³C NMR : The cyclopropyl carbons resonate at δ 5–15 ppm, and pyrazole carbons at δ 100–150 ppm . Mass spectrometry (HRMS) validates molecular weight, and IR spectroscopy confirms functional groups (e.g., C-N stretches at ~1550 cm⁻¹) .

Q. What solvent systems are suitable for crystallization, and how can Mercury software aid in structure refinement?

Ethanol-water mixtures or dichloromethane-hexane systems are effective for growing single crystals. Mercury CSD 2.0 enables visualization of intermolecular interactions (e.g., hydrogen bonds, π-π stacking) and packing similarity analysis. Its void visualization tool identifies solvent-accessible regions, while integration with SHELXL ensures precise refinement of crystallographic data .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for electrophilic substitutions. For example, Fukui indices identify nucleophilic sites on the pyrazole ring, while Molecular Electrostatic Potential (MEP) maps highlight regions prone to attack by electrophiles like nitronium ions . Retrosynthetic analysis tools (e.g., Synthia) suggest disconnections for targeted functionalization .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

Contradictions may arise from pharmacokinetic factors (e.g., metabolic instability) or assay-specific conditions. Solutions include:

- Metabolic Profiling : LC-MS/MS identifies metabolites that deactivate the compound .

- Dose-Response Refinement : Adjusting concentrations to account for protein binding in physiological matrices .

- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA) to confirm target engagement .

Q. How does the cyclopropyl group influence the compound’s conformational stability compared to other substituents?

X-ray crystallography reveals that the cyclopropyl ring imposes torsional strain, forcing the pyrazole into a planar conformation. This reduces rotational freedom compared to bulkier groups (e.g., isopropyl), enhancing π-orbital overlap with biological targets. Comparative Molecular Field Analysis (CoMFA) quantifies steric/electronic contributions to binding affinity .

Q. What experimental designs mitigate synthetic byproducts during large-scale preparation?

- Flow Chemistry : Continuous reactors minimize side reactions (e.g., dimerization) by reducing residence time .

- DoE (Design of Experiments) : Multi-variable optimization identifies critical parameters (e.g., pH, temperature) affecting purity .

- Inline Analytics : PAT (Process Analytical Technology) tools like FTIR monitor reaction progression in real time .

Data Analysis and Validation

Q. How can researchers reconcile discrepancies in NMR data between synthetic batches?

Contradictions often stem from solvent impurities or tautomeric equilibria. Solutions include:

- Standardized Protocols : Use deuterated solvents (e.g., DMSO-d₆) and internal standards (e.g., TMS) .

- Variable Temperature NMR : Resolve dynamic processes (e.g., ring puckering) by acquiring spectra at 25°C and −40°C .

- 2D NMR (COSY, NOESY) : Assign overlapping signals and confirm spatial proximity of substituents .

Q. What statistical methods are recommended for analyzing structure-activity relationship (SAR) datasets?

- Multivariate Regression : Partial Least Squares (PLS) correlates electronic descriptors (e.g., Hammett σ) with IC₅₀ values .

- Cluster Analysis : Groups compounds by bioactivity profiles using hierarchical clustering or PCA .

- Bayesian Models : Predict untested derivatives’ potency based on training sets from PubChem BioAssay data .

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility in crystallographic studies of this compound?

- Deposit Data in CCDC : Publicly accessible CIF files (e.g., CCDC 2052341) enable independent validation .

- SHELXL Refinement : Use restraints for disordered regions and validate with R-factor convergence tests .

- Twinned Data Handling : Apply Hooft y parameters in SHELXL to correct for pseudo-merohedral twinning .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.